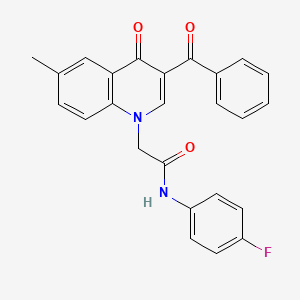

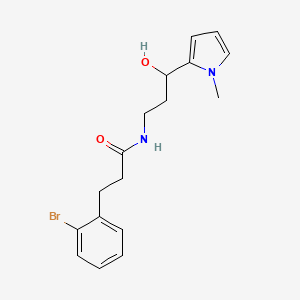

2-(3-苯甲酰-6-甲基-4-氧代喹啉-1(4H)-基)-N-(4-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that incorporate various chemical techniques to achieve the desired structural complexity. For instance, a related synthesis involves the condensation of substituted aryl aldehydes with specific acetamido acetic acids in the presence of catalysts like sodium acetate, acetic anhydride, and zinc oxide, demonstrating the intricate methodologies employed in synthesizing complex quinoline compounds (N. Rao et al., 2020).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by spectral data analysis, including 1H NMR, 13C NMR, and LCMS, which help in elucidating the chemical structure of these compounds. These analyses provide insights into the molecular geometry, electron distribution, and functional group orientation, which are critical for understanding the chemical reactivity and interaction mechanisms of the molecule (Shylaprasad Durgadas et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, highlighting their reactive nature and the formation of complex structures. For example, reactions with triethyloxonium fluoroborate can lead to the formation of quinazoline and benzoxazinone derivatives, showcasing the versatile reactivity of these molecules (T. Kato et al., 1976). Additionally, iodine-mediated cyclization reactions and interactions with aroylketenes further demonstrate the diverse chemical behavior and synthetic utility of quinoline compounds (K. Kobayashi et al., 2007).

科学研究应用

化学合成和反应

- 酸酰胺与三乙氧氟硼酸盐反应会生成喹唑啉和4H-3,1-苯并噁唑啉-4-酮衍生物,展示了类似喹啉酮化合物的化学多样性(Kato, Takada, & Ueda, 1976)。

- 采用新颖的合成技术制备了4-苄亚甲基-2-((1-苯基-3,4-二氢异喹啉-2(1H)-基)甲基)噁唑-5(4H)-酮衍生物,使用1,2,3,四氢异喹啉,这些衍生物显示出抗微生物活性,表明了这类结构的潜在药理重要性(Rao et al., 2020)。

潜在的治疗应用

- 一系列新型的3-苄基-4(3H)喹唑啉酮类似物展示了广谱抗肿瘤活性,突显了喹啉酮衍生物在癌症治疗中的潜力(Al-Suwaidan et al., 2016)。

- 研究了一种新型选择性外周苯二氮卓受体配体的结合特性,其结构类似于查询化合物,表明这类化合物在神经药理学和成像研究中可能发挥作用(Chaki et al., 1999)。

材料科学和其他应用

- 探索了基于8-羟基喹啉的酰胺的盐和包合物的结构特征和性质,暗示了在材料科学中的应用,特别是在开发具有独特性能的新材料方面(Karmakar, Sarma, & Baruah, 2007)。

- 合成了新型的苯胺喹啉衍生物“2-(2-甲基喹啉-4-基氨基)-N-(2-氯苯基)-乙酰胺”,并评估了其在治疗日本脑炎中的疗效,显示出显著的体外抗病毒和抗凋亡效果,从而强调了喹啉酮衍生物在医学应用中的潜力(Ghosh et al., 2008)。

属性

IUPAC Name |

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O3/c1-16-7-12-22-20(13-16)25(31)21(24(30)17-5-3-2-4-6-17)14-28(22)15-23(29)27-19-10-8-18(26)9-11-19/h2-14H,15H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUCCWQGOMSXML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B2489941.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2489945.png)

![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)

![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)

![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)